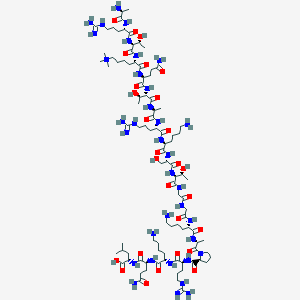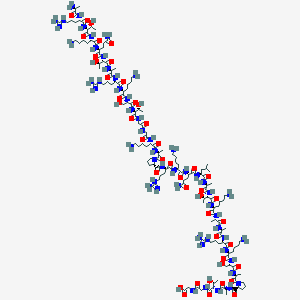
Tamapin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tamapin is a peptide toxin isolated from the venom of the Indian red scorpion Mesobuthus Tamulus. Tamapin is amidated at its C-terminal tyrosine residue. Tamapin binds to small conductance Ca2+-activated K+ channels (SK channels) with high affinity and inhibits SK channel-mediated currents in pyramidal neurons of the hippocampus as well as in cell lines expressing distinct SK channel subunits. Contrary to Apamin or Leiurotoxin-1 (Scyllatoxin), Tamapin is an excellent toxin to discriminate among SK channel subtypes because it presents different affinities for SK1 (42 nM), SK2 (24 pM) and SK3 (1.7 nM) channels. This toxin is also the most potent SK2 channel blocker characterized so far (IC50 for SK2 channels = 24 pM).
Applications De Recherche Scientifique
1. Cancer Therapy Development
Tamapin, a peptide found in the venom of the scorpion Mesobuthus tamulus, shows significant potential in cancer therapy. Researchers have designed tamapin mutants to target SK3 channels, which promote cancer cell migration and metastatic development. These developments offer a foundation for new tamapin-based therapies against cancer cells expressing SK3 channels. The specific inhibition of SK3 channels by tamapin derivatives could revolutionize the approach to antimetastatic drugs (Mayorga-Flores et al., 2020).
2. Neurological Research
Tamapin's ability to inhibit small conductance Ca2+-activated K+ (SK) channels in central neurons is critical for neurological research. Its unique selectivity for different SK channel subunits allows for a deeper understanding of these channels in shaping the firing patterns of neurons. This specificity positions tamapin as a valuable tool in characterizing the subunit composition of native SK channels and their roles in electrical and biochemical signaling (Pedarzani et al., 2002).
Propriétés
Formule moléculaire |
C146H237N44O41S6 |
|---|---|
Poids moléculaire |
3459.00 Da |
Apparence |
White lyophilized solidPurity rate: > 97 %AA sequence: Ala-Phe-Cys3-Asn-Leu-Arg-Arg-Cys8-Glu-Leu-Ser-Cys12-Arg-Ser-Leu-Gly-Leu-Leu-Gly-Lys-Cys21-Ile-Gly-Glu-Glu-Cys26-Lys-Cys28-Val-Pro-Tyr-NH2Length (aa): 31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




